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Cbz-2-Methoxy-L-Phenylalanine

Cat. No.: B1579215
M. Wt: 329.42
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Description

Overview of Unnatural Amino Acids as Molecular Scaffolds and Chiral Building Blocks

Unnatural amino acids are amino acids that are not among the 20 canonical proteinogenic amino acids. rsc.org Their structures can be modified at the side chain, amino group, or carboxyl group, which imparts new chemical and physical properties. This structural diversity makes them invaluable as molecular scaffolds, providing a framework for constructing complex molecules. qyaobio.com Furthermore, their inherent chirality makes them sought-after as chiral building blocks in asymmetric synthesis, a critical aspect of modern pharmaceutical development. qyaobio.com The incorporation of UAAs can enhance the stability, selectivity, and activity of drug molecules.

The Role of Phenylalanine Derivatives in Advanced Organic Synthesis and Medicinal Chemistry Research

Phenylalanine derivatives represent a significant class of unnatural amino acids that have found extensive applications in organic synthesis and medicinal chemistry. tandfonline.comnih.govnih.gov These derivatives, by virtue of their structural analogy to the natural amino acid phenylalanine, can interact with biological systems while offering improved stability and druggability. tandfonline.comnih.gov They serve as crucial starting materials and key components in the synthesis of a wide array of therapeutic agents and complex organic molecules. tandfonline.comnih.govontosight.ai The ability to modify the phenyl ring and the amino acid backbone allows for fine-tuning of a molecule's properties to achieve desired biological effects. ontosight.ai

Specific Context of Cbz-2-Methoxy-L-Phenylalanine within Amino Acid Research

Within the broad landscape of phenylalanine derivatives, this compound holds a specific and important position. The "Cbz" or "Z" group (carbobenzyloxy) is a common amine protecting group used in peptide synthesis to prevent unwanted side reactions at the nitrogen atom. ontosight.aiontosight.aipeptide.com The methoxy (B1213986) group at the 2-position of the phenyl ring introduces specific electronic and steric properties that can influence the molecule's conformation and interactions with biological targets. The "L" designation indicates the specific stereochemistry of the chiral center, which is crucial for its biological activity and recognition by enzymes. This particular combination of a protecting group, a ring substitution, and a defined stereochemistry makes this compound a valuable reagent in the synthesis of peptides and other complex molecules for research purposes.

Chemical Profile of this compound

Identifier Value
IUPAC Name (2S)-2-[(benzyloxy)carbonylamino]-3-(2-methoxyphenyl)propanoic acid
CAS Number 1270296-34-8 guidechem.com
Molecular Formula C18H19NO5 guidechem.com
Molecular Weight 329.35 g/mol

Synthesis and Manufacturing Processes

The laboratory-scale synthesis of this compound typically begins with the commercially available 2-Methoxy-L-phenylalanine. The key step in the synthesis is the protection of the amino group with a carbobenzyloxy (Cbz) group. This is commonly achieved by reacting 2-Methoxy-L-phenylalanine with benzyl (B1604629) chloroformate in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent system like a mixture of water and an organic solvent. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Key starting materials for this process include:

2-Methoxy-L-phenylalanine

Benzyl chloroformate

A suitable base (e.g., sodium hydroxide, sodium carbonate)

Organic and aqueous solvents for the reaction and workup

Following the reaction, standard purification techniques such as extraction, crystallization, and chromatography are employed to isolate the pure this compound.

Physicochemical Properties

Property Description
Appearance Typically a white to off-white solid or powder. chemicalbook.com
Solubility Generally soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), and sparingly soluble in water. ontosight.ai
Melting Point The melting point for the related compound Boc-2-methoxy-L-phenylalanine is reported as 157 °C. sigmaaldrich.com The melting point for this compound is expected to be in a similar range for a crystalline solid of its molecular weight.
Stability The Cbz protecting group is stable under many reaction conditions but can be removed by catalytic hydrogenation or under strong acidic or basic conditions. peptide.comnih.gov The compound should be stored in a cool, dry place to ensure its stability.

Applications in Scientific Research

The unique structural features of this compound make it a valuable tool in various areas of scientific research.

Use in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis. ontosight.aiontosight.ai The Cbz group effectively protects the alpha-amino group, preventing it from participating in unwanted reactions during the formation of peptide bonds. peptide.com This allows for the sequential addition of amino acids to build a specific peptide chain. The methoxy substituent on the phenyl ring can be used to study the effects of steric and electronic modifications on the structure and function of peptides. Once the desired peptide has been synthesized, the Cbz group can be readily removed to reveal the free amine for further elongation or to yield the final peptide.

Building Block in Organic Synthesis

Beyond peptide synthesis, this compound serves as a versatile chiral building block in more general organic synthesis. qyaobio.com Its defined stereochemistry and functional groups—a protected amine, a carboxylic acid, and a substituted aromatic ring—make it a valuable starting material for the synthesis of complex, optically active molecules. These molecules can have potential applications in materials science and as scaffolds for the development of new catalysts or ligands.

Role in Medicinal Chemistry

In the field of medicinal chemistry, this compound and similar derivatives play a crucial role in the design and synthesis of new therapeutic agents.

Molecular Probes for Studying Biological Systems

Modified amino acids are increasingly used as molecular probes to investigate biological processes. nih.govnih.gov this compound can be incorporated into peptides that are designed to interact with specific enzymes or receptors. smolecule.com The methoxy group can serve as a reporter group or influence the binding affinity and selectivity of the peptide for its target. enamine.net By studying these interactions, researchers can gain valuable insights into disease mechanisms and identify new drug targets. nih.gov

Precursor in the Development of Therapeutic Agents

Phenylalanine derivatives are important scaffolds in drug discovery. tandfonline.comnih.govnih.gov They can be used to synthesize peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved stability and oral bioavailability. The specific structural features of this compound can be exploited to design molecules with desired pharmacological properties, such as inhibitors of specific enzymes or modulators of receptor activity. smolecule.combeilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
 B1579215 Cbz-2-Methoxy-L-Phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

329.42

Origin of Product

United States

Applications of Cbz 2 Methoxy L Phenylalanine in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The inherent chirality of Cbz-2-Methoxy-L-Phenylalanine makes it an exemplary chiral building block. mdpi.comfluorochem.co.uk Chiral building blocks are essential in modern organic synthesis for the construction of enantiomerically pure molecules, which is particularly crucial in the development of pharmaceuticals and other biologically active compounds. researchgate.net

Enantioselective Synthesis of Biologically Relevant Scaffolds

The enantioselective synthesis of complex molecules often relies on starting materials that possess a defined stereochemistry. This compound, with its specific L-configuration, directs the formation of subsequent stereocenters in a predictable manner. This is critical in the synthesis of various biologically relevant scaffolds. For instance, in the enantioselective synthesis of dihydroquinolines, which are core structures in many natural products and pharmaceuticals, the use of Cbz-protected anilines has been shown to be well-tolerated, leading to products with high yields and excellent enantiomeric excesses (97-98% ee). chemrxiv.orgacs.org The methoxy (B1213986) substituent on the phenyl ring can further influence the electronic and steric properties of the molecule, guiding the stereochemical outcome of key bond-forming reactions.

The strategic placement of the methoxy group can also play a role in modulating the biological activity of the final compound. This tailored approach allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.

Application in Total Synthesis Strategies

The total synthesis of natural products is a rigorous test of synthetic methodology and a powerful tool for confirming proposed structures and providing material for biological evaluation. This compound has found application in the total synthesis of complex natural products, such as the cyclomarin family of cyclic heptapeptides. nih.gov These natural products exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov

In the synthesis of these complex molecules, this compound can be incorporated as a key fragment, bringing with it the necessary stereochemical information and functional handles for further elaboration. For example, in the synthesis of WIN 64745, a diketopiperazine alkaloid, N-Cbz protected phenylalanine was utilized in a stepwise condensation and cyclization sequence. jst.go.jp The Cbz group was subsequently removed under hydrogenolysis conditions to yield the final natural product. jst.go.jp This highlights the importance of the Cbz group as a temporary protecting group that can be removed under specific and mild conditions, leaving the rest of the complex molecule intact.

Utility in Peptide Synthesis and Peptidomimetic Design

The fields of peptide synthesis and peptidomimetic design are constantly evolving to create novel therapeutic agents and research tools. This compound offers unique advantages in these areas due to its modified side chain and the well-established chemistry of the Cbz protecting group.

Incorporation into Oligopeptide Chains

Cbz-protected amino acids, including this compound, have a long history in solution-phase peptide synthesis. peptide.com The Cbz group effectively protects the N-terminus of the amino acid, preventing unwanted side reactions during the coupling of amino acid residues to form an oligopeptide chain. peptide.com The methoxy group on the phenyl ring can introduce specific conformational constraints or serve as a point for further functionalization within the peptide sequence.

The incorporation of such non-canonical amino acids can lead to peptides with enhanced properties, such as increased resistance to proteolytic degradation or improved binding affinity to biological targets. researchgate.net For instance, the introduction of a methoxy group can alter the hydrophobic and aromatic interactions within the peptide, influencing its three-dimensional structure and biological activity. mdpi.com

Design and Synthesis of Peptidomimetics with Modulated Structural Features

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as better stability and oral bioavailability. researchgate.net The substitution of natural amino acids with modified versions like this compound is a key strategy in peptidomimetic design. researchgate.netnih.gov

Orthogonal Deprotection Strategies in Peptide Synthesis with Cbz Group

A cornerstone of modern peptide synthesis is the concept of orthogonal protection. fiveable.me This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection of specific functional groups within a growing peptide chain. fiveable.meacs.org

The carboxybenzyl (Cbz) protecting group plays a crucial role in these orthogonal strategies. masterorganicchemistry.com It is stable to the acidic conditions used to remove tert-Butoxycarbonyl (Boc) groups and the basic conditions used to remove 9-Fluorenylmethoxycarbonyl (Fmoc) groups. masterorganicchemistry.com The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), a mild method that does not affect most other protecting groups. acs.orgresearchgate.net This orthogonality is essential for the synthesis of complex peptides and peptidomimetics where precise control over the sequence of bond formation and deprotection is required. For example, a peptide can be synthesized with a Boc-protected N-terminus and a Cbz-protected lysine (B10760008) side chain, allowing for selective deprotection and modification of either site. masterorganicchemistry.com

Protecting GroupAbbreviationDeprotection Conditions
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H2, Pd/C) researchgate.net
tert-ButoxycarbonylBocAcidic Conditions (e.g., TFA) masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocBasic Conditions (e.g., Piperidine) masterorganicchemistry.com

This table illustrates the orthogonal nature of common protecting groups used in peptide synthesis, highlighting the unique removal conditions for the Cbz group.

Precursor in the Synthesis of Heterocyclic Compounds and Non-Natural Amino Acid Analogs

This compound is a key starting material for synthesizing molecules that deviate from the canonical amino acid structures. These non-natural analogs are crucial in medicinal chemistry for developing peptidomimetics with enhanced stability, potency, and receptor selectivity. rsc.orgbeilstein-journals.org The compound's utility extends to the construction of complex heterocyclic scaffolds, which are foundational structures in many pharmacologically active agents. acs.orgnih.gov

Aza-peptides are a significant class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.govkirj.ee This substitution induces a bend in the peptide backbone, promoting the formation of stable β-turn secondary structures and often improving metabolic stability. kirj.eeresearchgate.net The synthesis of aza-peptides relies on the availability of aza-amino acid precursors, which are essentially substituted hydrazine (B178648) derivatives. beilstein-journals.orgopen.ac.uk

The general synthesis of aza-phenylalanine precursors can be achieved through several methods, with the direct alkylation of a protected hydrazine being a prominent route. open.ac.uk In this approach, a hydrazine molecule, often protected with a group like Boc (tert-butyloxycarbonyl), is reacted with a suitable electrophile, such as a benzyl (B1604629) halide, to introduce the desired side chain. The resulting N-alkylated hydrazine is the aza-amino acid precursor. While specific examples detailing the use of this compound to directly form an aza-amino acid are not prevalent, the established synthetic pathways for aza-phenylalanine are applicable to its derivatives. open.ac.uknih.gov The Cbz group is a well-recognized protecting group in this area of chemistry. nih.govbeilstein-journals.org

The synthesis of these precursors is a critical step, enabling their incorporation into peptide chains using either solution-phase or solid-phase peptide synthesis (SPPS) techniques. researchgate.netbeilstein-journals.org The development of methods to create a diverse range of these precursors is essential for expanding the scope of aza-peptides in drug discovery. researchgate.net

Table 1: General Methods for Aza-Amino Acid Precursor Synthesis

Method Description Key Reagents Reference
Hydrazine Alkylation Direct N-alkylation of a protected hydrazine with an alkyl halide to introduce the amino acid side chain. PG-NHNH₂, R-X (Alkyl Halide), Base open.ac.uk
Reductive Amination Formation of a hydrazone from a protected hydrazine and an aldehyde, followed by reduction to the corresponding alkylated hydrazine. PG-NHNH₂, Aldehyde, Reducing Agent (e.g., NaBH₃CN) open.ac.uk

This table presents generalized methods applicable to the synthesis of aza-amino acid precursors.

The Cbz-protected phenylalanine framework is an excellent substrate for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. These heterocyclic products are valuable in their own right as core structures in medicinal chemistry. acs.orgresearchgate.net

A notable example is the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. nih.govorgsyn.org This reaction provides an efficient, metal-free route to synthesize 1,3-oxazinane-2,5-diones. The process begins with the conversion of the Cbz-protected amino acid, such as Cbz-phenylalanine, into a diazoketone. Treatment of this intermediate with a silica-supported acid like HClO₄ in methanol (B129727) promotes a cyclization cascade. nih.gov A proposed mechanism involves the protonation of the diazo group, followed by an intramolecular nucleophilic attack from the Cbz carbonyl group, which displaces nitrogen gas. The resulting intermediate is then intercepted by the methanol solvent to yield the final oxazinanone product. nih.govorgsyn.org This method is effective for various amino acid-derived substrates, including phenylalanine, demonstrating its potential applicability to the 2-methoxy derivative. nih.gov

Table 2: Synthesis of Oxazinanones from Cbz-Amino Acid Derived Diazoketones

Starting Amino Acid Derivative Product Catalyst Yield (%) Reference
N-Cbz-Phenylalanine 6-Benzyl-1,3-oxazinane-2,5-dione HClO₄-SiO₂ 90% nih.gov
N-Cbz-Phenylglycine 6-Phenyl-1,3-oxazinane-2,5-dione HClO₄-SiO₂ 84% nih.gov
N-Cbz-Leucine 6-Isobutyl-1,3-oxazinane-2,5-dione HClO₄-SiO₂ 85% nih.gov

Data adapted from research on the cyclization of N-Cbz-protected diazoketones. nih.gov

Other cyclization strategies, such as the Lacey-Dieckmann condensation, can be used to prepare tetramic acids from amino acid precursors, where Cbz is a commonly employed protecting group. Furthermore, Cbz-protected intermediates can participate in annulation reactions, such as the [4+1] annulation between azoalkenes and bromo carbonyl compounds, to construct diverse aza-heterocycles with high efficiency. nih.gov These synthetic routes highlight the role of Cbz-protected phenylalanine derivatives as pivotal intermediates in generating molecular complexity and accessing novel heterocyclic systems.

Spectroscopic and Chromatographic Characterization of Cbz 2 Methoxy L Phenylalanine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-protected amino acids like Cbz-2-Methoxy-L-Phenylalanine, ¹H and ¹³C NMR spectra are fundamental for confirming the successful installation of the Cbz (carboxybenzyl) protecting group and the integrity of the amino acid scaffold.

In the ¹H NMR spectrum of a Cbz-protected phenylalanine derivative, characteristic signals include those from the aromatic protons of the phenylalanine side chain and the Cbz group, the α-proton, the β-protons, and the benzylic protons of the Cbz group. The introduction of a methoxy (B1213986) group at the 2-position of the phenyl ring in this compound would be expected to shift the signals of the aromatic protons of the phenylalanine moiety and introduce a distinct singlet around 3.8-4.0 ppm corresponding to the methoxy protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, the aromatic carbons, the α-carbon, the β-carbon, the benzylic carbon of the Cbz group, and the methoxy carbon.

Table 1: Representative ¹H NMR Data for N-Cbz-L-phenylalanine Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl (C₆H₅)7.37-7.22Multiplet
Phenyl (C₆H₅CH₂)7.16-7.14Multiplet
NH5.29Doublet8.8
Cbz CH₂5.11Quartet12.8
α-CH4.85-4.80Multiplet
β-CH₂3.19-3.08Multiplet

Table 2: Representative ¹³C NMR Data for N-Cbz-L-phenylalanine Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm.

Carbon Chemical Shift (ppm)
C=O (acid)175.0 - 176.0
C=O (carbamate)155.7
Aromatic C127.2 - 136.1
Cbz CH₂67.3
α-C54.0 - 55.0
β-C38.4

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (Molecular Formula: C₁₈H₁₉NO₅), the expected exact mass would be approximately 329.1263 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would typically be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure through controlled fragmentation. Common fragmentation pathways for Cbz-protected amino acids involve the cleavage of the benzylic C-O bond of the Cbz group, leading to the loss of toluene (B28343) (92 Da) or the benzyl (B1604629) cation (91 Da), and the loss of CO₂ (44 Da) from the carboxylic acid terminus. The presence of the methoxy group on the phenyl ring would also influence the fragmentation pattern of the phenylalanine side chain.

Table 3: Predicted and Observed Mass Fragments for N-Cbz-L-phenylalanine

Fragment Ion Description Predicted m/z
[M+H]⁺Protonated molecule300.12
[M+Na]⁺Sodiated adduct322.10
[M-C₇H₇]⁺Loss of toluene from Cbz group208.06
[C₈H₈NO₂]⁺Phenylalanine-related fragment150.06
[C₇H₇]⁺Benzyl cation91.05

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound.

For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (typically acetonitrile (B52724) or methanol) with an acid modifier like trifluoroacetic acid (TFA) or formic acid provides excellent separation of the main compound from impurities. sielc.com The purity is determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.

Determining the enantiomeric excess requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating the enantiomers of N-protected amino acids. koreascience.kr The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol). The separation factor (α) and resolution (Rs) are key parameters indicating the quality of the enantioseparation. An optimized HPLC method can accurately quantify the proportion of the L- and D-enantiomers, which is crucial in pharmaceutical development. koreascience.kr

Table 4: Representative HPLC Conditions for Analysis of N-Cbz-phenylalanine Derivatives

Parameter Purity Analysis (RP-HPLC) Enantiomeric Excess (Chiral HPLC)
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase Acetonitrile/Water with 0.1% TFAn-Hexane/Isopropanol (e.g., 85:15 v/v)
Flow Rate 1.0 mL/min0.65 mL/min
Detection UV at 210-254 nmUV at 230 nm
Typical Retention Time Dependent on exact conditionsL- and D-enantiomers will have distinct retention times

X-ray Crystallography for Solid-State Structural Analysis of Related Analogs

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related analogs, such as other N-protected phenylalanine derivatives, provides valuable insights into the likely solid-state conformation and intermolecular interactions.

Crystal structures of Cbz-protected amino acids reveal detailed information about bond lengths, bond angles, and torsion angles. researchgate.net They also elucidate the hydrogen-bonding networks, which are critical in dictating the packing of molecules in the crystal lattice. Typically, the carboxylic acid and the N-H group of the carbamate are involved in extensive hydrogen bonding. The conformation of the molecule, particularly the orientation of the phenyl rings of the phenylalanine and Cbz groups, is influenced by steric and electronic factors, as well as crystal packing forces. In a study of a racemic N-Boc-L-phenylalanine N-methoxy-N-methylamide, X-ray analysis was crucial in identifying the racemic nature of the crystalline solid and understanding its molecular packing. researchgate.net Such studies on analogs are instrumental in understanding the conformational preferences that might be adopted by this compound in the solid state.

Computational and Theoretical Investigations of Cbz 2 Methoxy L Phenylalanine

Conformational Analysis and Energy Minimization Studies

Conformational analysis of Cbz-protected amino acids, including phenylalanine derivatives, is essential for understanding their three-dimensional structure and stability. Energy minimization studies, often employing force fields like AMBER, help identify the most stable conformations (lowest energy states) of these molecules. unibo.it

Table 1: Key Aspects of Conformational Analysis and Energy Minimization

ParameterDescription
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms. AMBER is a commonly used force field for biomolecules. unibo.it
Energy Minimization A computational process to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. unibo.it
Dihedral Angles The angles between two intersecting planes, which are crucial in defining the molecular conformation of flexible molecules like Cbz-amino acids. researchgate.netresearchgate.net
Conformer Search A systematic or stochastic process to explore the conformational space of a molecule to find low-energy structures. unibo.it

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in a solution, providing insights into solute-solvent interactions and the structural properties of the solute. researchgate.netresearchgate.net MD simulations have been performed on N-Cbz-L-phenylalanine and other Cbz-protected amino acids in solvents like methanol (B129727) to understand their behavior at different temperatures. researchgate.netresearchgate.net

These simulations can reveal details about the formation and dynamics of hydrogen bonds between the Cbz-amino acid and the solvent molecules. researchgate.netresearchgate.net The number of solvent molecules and the temperature can be varied to study their effects on the conformational landscape and intermolecular interactions. researchgate.netresearchgate.net Such studies are critical for predicting the behavior of these compounds in biological environments, which are predominantly aqueous. The CHARMM36 and ff99SB force fields are often utilized in MD simulations of such biomolecular systems. mdpi.comnih.gov

Table 2: Parameters in Molecular Dynamics Simulations of Cbz-Amino Acids

Simulation ParameterTypical Value/ConditionSignificance
Force Field CHARMM36, ff99SBDetermines the accuracy of the calculated intermolecular and intramolecular forces. mdpi.comnih.gov
Solvent Methanol, WaterMimics the chemical environment and influences the conformation and interactions of the solute. researchgate.netresearchgate.net
Temperature 298.15 K, 308.15 K, 318.15 KAffects the kinetic energy of the system and can influence conformational flexibility. researchgate.netresearchgate.net
Pressure 1 barMaintained to simulate conditions relevant to experimental studies. researchgate.netresearchgate.net
Simulation Time Nanoseconds (ns)The duration over which the molecular motions are simulated to observe dynamic events. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. science.govresearchgate.net These methods can predict various properties, including atomic partial charges (e.g., Mulliken, NBO) and NMR chemical shifts. science.gov For instance, a correlation between calculated NBO partial charges and experimental carbon-13 chemical shifts has been observed for some organic molecules. science.gov

For derivatives of phenylalanine, quantum chemical calculations can help in understanding the influence of substituents, like the 2-methoxy group in Cbz-2-Methoxy-L-Phenylalanine, on the electronic properties of the molecule. The B3LYP functional with a cc-pVTZ basis set is a common approach for optimizing molecular structures and predicting properties. researchgate.net These calculations provide a deeper understanding of the molecule's intrinsic reactivity and can guide the design of new derivatives with desired electronic characteristics.

Table 3: Common Quantum Chemical Calculation Methods and Predicted Properties

MethodBasis SetPredicted Properties
DFT (e.g., B3LYP, O3LYP) cc-pVTZ, aug-cc-pVDZOptimized molecular geometry, atomic partial charges, vibrational frequencies, electronic energies. science.govresearchgate.net
MP2 aug-cc-pVDZMore accurate electronic energies and NMR chemical shifts compared to some DFT methods. science.gov
GIAO-DFT/MP2 N/APrediction of NMR chemical shifts. science.gov

Molecular Docking Studies of this compound Derived Scaffolds in Protein Binding Sites for Research Purposes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceasia.org This method is widely used in drug discovery to screen for potential inhibitors of a protein target. nih.gov Scaffolds derived from Cbz-phenylalanine and its analogs are often used in the design of peptidomimetic inhibitors for various enzymes, such as proteases. nih.govnih.gov

In the context of research, docking studies can elucidate the binding mode of this compound-derived compounds within the active site of a target protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.gov For example, the Cbz group itself can engage in specific interactions with the protein, and modifications to this group or the phenylalanine ring can influence binding potency. nih.gov The results from molecular docking can guide the synthesis of more potent and selective compounds for research applications. nih.govnih.gov

Table 4: Information Derived from Molecular Docking Studies

Docking OutputSignificance
Binding Pose The predicted 3D orientation of the ligand within the protein's binding site. scienceasia.org
Binding Energy/Score An estimation of the binding affinity between the ligand and the protein. nih.govnih.gov
Key Interactions Identification of specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. nih.govnih.gov
Structure-Activity Relationship (SAR) Provides a rational basis for designing new derivatives with improved binding characteristics. nih.gov

Role of Cbz 2 Methoxy L Phenylalanine in Chemical Biology and Medicinal Chemistry Research Initiatives

Design and Synthesis of Enzyme Inhibitor Precursors and Probes

The unique structure of Cbz-2-Methoxy-L-Phenylalanine makes it an important precursor in the development of sophisticated tools for enzymology, particularly for creating enzyme inhibitors and biological probes. The Cbz group is a well-established protecting group in peptide synthesis that can also play a direct role in molecular recognition by enzymes. ontosight.aiontosight.ai The ortho-methoxy substitution on the phenyl ring allows for fine-tuning of steric and electronic properties, which can influence binding affinity and selectivity for a target enzyme.

The Cbz-protected phenylalanine framework is a common scaffold in the design of inhibitors for various classes of proteases. nih.govnih.gov This structure can mimic the natural amino acid substrates that these enzymes recognize.

Cysteine Protease Inhibitors : Research has shown that dipeptide scaffolds featuring a Cbz-phenylalanine at the P2 position (a key binding pocket in the enzyme) are effective in creating inhibitors for cruzain, a cysteine protease from the parasite Trypanosoma cruzi. nih.gov In these designs, the Cbz-Phe moiety provides a hydrophobic residue that fits well into the S2 subsite of the enzyme. While specific studies on the 2-methoxy variant are less common, the principle of using substituted Cbz-Phe scaffolds is well-established. For instance, peptidomimetic vinyl heterocyclic inhibitors using a Cbz-Phe-Phe scaffold have demonstrated reversible, time-dependent inhibition of cruzain. nih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibitors : In the search for inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication, dipeptidyl inhibitors have been systematically studied. nih.gov The N-terminal Cbz group has been identified as one of the most effective groups for achieving high potency in these inhibitors. The S2 pocket of Mpro shows a preference for residues like phenylalanine. The introduction of substituents on the phenyl ring, such as a 2-methoxy group, represents a rational strategy for optimizing interactions within this pocket to enhance inhibitor potency and selectivity. nih.gov

Other Proteases : The Cbz-phenylalanine structure has also been incorporated into inhibitors for other proteases, such as human neutrophil elastase (HNE). nih.gov Functionalized scaffolds are designed to orient recognition elements toward the enzyme's active site subsites, and the core amino acid derivative is crucial for proper docking.

Inhibitor Scaffold TypeTarget EnzymeRole of Cbz-Phenylalanine MoietyKey Research Finding
Peptidomimetic Vinyl HeterocyclesCruzain (from T. cruzi)Forms the P2 residue, providing a hydrophobic anchor into the S2 subsite.Cbz-Phe-Phe scaffolds confer reversible, time-dependent inhibition of cruzain, acting as a promising framework for anti-parasitic drug development. nih.gov
Dipeptidyl AldehydesSARS-CoV-2 Main Protease (Mpro)Serves as the N-terminal cap and P2 residue, crucial for high-potency inhibition.The Cbz group is identified as a superior N-terminal group for Mpro inhibitors, with the P2 site accommodating phenylalanine derivatives. nih.gov
Functionalized 4-ImidazolidinonesHuman Neutrophil Elastase (HNE)Acts as a recognition element that docks into the enzyme's active site.Scaffolds based on amino acid derivatives can be systematically modified to create selective, reversible competitive inhibitors of HNE. nih.gov

Beyond inhibition, modified amino acids like this compound are instrumental in creating probes to investigate biological processes. The introduction of specific substitutions allows these amino acids to serve as reporters or to be tagged for visualization and analysis.

Probes for Protein Environment : Ortho-substituted phenylalanine derivatives have been genetically incorporated into proteins in both E. coli and mammalian cells. acs.orgacs.org This technique allows researchers to introduce non-canonical amino acids with unique properties at specific sites within a protein. A 2-methoxy-phenylalanine, for example, can be used to probe the local steric and electronic environment within a protein's structure or at a protein-protein interface. One study successfully incorporated seven different ortho-substituted phenylalanines, including the methoxy (B1213986) derivative, using an engineered pyrrolysyl-tRNA synthetase, demonstrating the versatility of this approach for creating protein-based probes. acs.orgacs.org

Photoreactive and Clickable Probes : The synthesis of multifunctional amino acids for photoaffinity labeling is a powerful technique for studying molecular interactions. nih.gov While a different derivative, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, was synthesized for this purpose, the underlying principle involves modifying the phenylalanine side chain to include both a photoreactive group (like benzophenone) and a "clickable" tag (like an alkyne). This compound can serve as a starting material or structural analogue in the design of such sophisticated probes.

Contribution to Combinatorial Library Synthesis for Lead Compound Identification

Combinatorial chemistry is a key strategy in modern drug discovery, enabling the rapid synthesis of a large number of diverse but structurally related molecules. These "libraries" are then screened for biological activity to identify promising lead compounds. Protected amino acids, including this compound, are fundamental building blocks in this process. google.com

The use of Cbz-protected amino acids is well-suited for both solid-phase and solution-phase peptide synthesis. google.comethernet.edu.et In a typical combinatorial synthesis, a core scaffold is systematically decorated with various building blocks. By including this compound in the set of amino acid building blocks, chemists can introduce a unique structural feature—the ortho-methoxy phenyl group—into the library. This substitution can influence the conformation and binding properties of the resulting molecules in ways that unsubstituted phenylalanine cannot, potentially leading to the discovery of highly active and selective lead compounds. For example, libraries of peptidomimetic aminothioether acids have been generated using a variety of protected amino acids to explore new chemical space for drug discovery. google.com

Strategies for Conjugation with Bioactive Molecules to Enhance Research Tool Properties

Conjugation, the chemical linking of two or more distinct molecules, is a widely used strategy to create hybrid molecules with improved properties. mdpi.comnih.gov Attaching an amino acid derivative like this compound to another bioactive molecule can enhance its utility as a research tool.

The amino acid portion of the conjugate can serve multiple purposes. It can improve solubility, alter cell permeability, or facilitate transport across biological membranes by hijacking amino acid transporters. nih.gov For example, a fluorescent dye or a known drug could be conjugated with this compound. The resulting hybrid molecule might exhibit improved cellular uptake or be targeted to specific tissues that express certain amino acid transporters. The Cbz protecting group is stable under many reaction conditions used for conjugation and can be removed later if a free amine is required for the final molecule's activity. mdpi.com This strategy has been used to develop novel anti-infective agents by conjugating peptides to other bioactive scaffolds. nih.gov

Investigation of Amino Acid Transporter Interactions using Substituted Phenylalanine Analogs in Research Assays

Substituted phenylalanine analogs are critical research tools for studying the function and specificity of amino acid transporters, which are membrane proteins that control the flow of amino acids into and out of cells. Transporters like the L-type Amino Acid Transporter 1 (LAT1) are of particular interest as they are overexpressed in many cancers and at the blood-brain barrier, making them attractive targets for drug delivery. nih.govnih.govnih.gov

Research assays use various substituted phenylalanine analogs to probe the structural requirements of these transporters.

Probing Transporter Binding Sites : Studies have synthesized and tested phenylalanine analogs with substitutions at the ortho-, meta-, and para-positions to map the transporter's binding pocket. nih.govnih.gov For example, a study on LAT1 using meta-substituted phenylalanine analogs found that increased lipophilicity was correlated with reduced substrate activity but increased inhibition of the transporter. nih.gov Ortho-substituted analogs like 2-methoxy-L-phenylalanine are used in similar assays to understand how steric bulk and electronic changes at this position affect recognition and transport.

Differentiating Substrates from Inhibitors : By measuring cellular uptake and inhibition, researchers can determine whether a specific analog acts as a substrate (is transported) or an inhibitor (blocks transport). This information is crucial for designing drugs that can either be carried into a cell by the transporter or block the transporter to starve the cell of essential nutrients. Studies have explored how halogenation and other modifications to the phenyl ring influence a compound's selectivity for LAT1 over other transporters like LAT2. nih.gov

Identifying Key Transporters : Substituted analogs can also help identify the specific transporters responsible for physiological processes. For instance, recent research identified SLC16A10 as a key transporter for phenylalanine in melanocytes, a process crucial for melanogenesis. nih.gov Experiments showed that SLC16A10 facilitates the uptake of phenylalanine, and its expression is linked to melanin (B1238610) production. Using analogs like 2-methoxy-L-phenylalanine in such systems could help to further define the substrate specificity of newly identified transporters.

Phenylalanine Analog TypeTransporter StudiedResearch GoalKey Finding
Meta-substituted PhenylalaninesLAT1 (SLC7A5)Investigate structure-activity relationship (SAR) at the meta position.Increased lipophilicity at the meta position led to diminished substrate activity and increased inhibition of the transporter. nih.gov
Ortho-, Meta-, and Para-halogenated PhenylalaninesLAT1 and LAT2Determine structural features critical for LAT1 affinity and selectivity.The position of the halogen on the phenyl ring significantly impacts affinity and selectivity for LAT1 over LAT2. nih.gov
Various Phenylalanine-Drug ConjugatesLAT1Evaluate structural features affecting transportability of large ligands.LAT1 can accommodate various structures, but smaller compounds are preferred; introducing polar groups can enhance interactions and transport. nih.gov
Phenylalanine (unmodified)SLC16A10Identify the transporter responsible for phenylalanine uptake during melanogenesis.SLC16A10 was identified as a key transporter that enhances melanogenesis by promoting the uptake of phenylalanine into melanocytes. nih.gov

Future Research Directions and Emerging Methodologies

Exploration of Novel Biocatalytic Routes for Enantiopure Cbz-2-Methoxy-L-Phenylalanine

The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical and fine chemical production. researchgate.netrsc.org While classical chemical synthesis often requires harsh conditions and chiral resolution steps, biocatalysis offers a green and highly selective alternative. researchgate.net Future research is increasingly focused on developing novel enzymatic pathways for the direct synthesis of non-canonical amino acids like 2-Methoxy-L-Phenylalanine, which can then be protected to yield the target compound.

One promising avenue is the use of engineered ammonia (B1221849) lyases or transaminases. Phenylalanine ammonia-lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to a carbon-carbon double bond. researchgate.net Directed evolution could be employed to create a PAL variant that accepts 2-methoxycinnamic acid as a substrate, facilitating a direct, atom-economical route to 2-Methoxy-L-Phenylalanine. Similarly, ω-transaminases, which are widely used for chiral amine synthesis, could be engineered to asymmetrically aminate a corresponding keto-acid precursor, 2-methoxy-phenylpyruvic acid. researchgate.netacs.org

Another advanced strategy involves dynamic kinetic resolution (DKR). nih.govprinceton.edu This process could utilize a chemo-enzymatic approach where a racemic mixture of 2-methoxy-phenylalanine is subjected to a racemizing agent while an enantioselective enzyme (e.g., an L-amino acid amidase or oxidase) selectively reacts with the L-enantiomer, driving the conversion of the entire racemic mixture to the desired stereoisomer. nih.gov These biocatalytic methods represent a significant step toward more sustainable and efficient production of enantiopure this compound.

Table 1: Comparison of Potential Biocatalytic Routes for 2-Methoxy-L-Phenylalanine Synthesis
Biocatalytic StrategyKey Enzyme ClassSubstratePotential Advantages
Asymmetric AminationEngineered Phenylalanine Ammonia-Lyase (PAL)2-Methoxycinnamic acidHigh atom economy, direct conversion, high enantioselectivity.
Asymmetric Reductive AminationEngineered ω-Transaminase (ω-TA)2-Methoxy-phenylpyruvic acidEstablished technology for chiral amine synthesis, high stereoselectivity. researchgate.netacs.org
Dynamic Kinetic Resolution (DKR)L-Amino Acid Amidase + RacemaseRacemic 2-methoxy-phenylalanine amideTheoretical 100% yield of the desired enantiomer, applicable to racemic starting materials. nih.govprinceton.edu

Integration into Advanced Materials Science Research (e.g., Dendrimer Synthesis, Chiral Stationary Phases)

The unique structural features of this compound make it an attractive building block for advanced materials. Its incorporation into polymers and surfaces can impart specific chirality and functionality, opening doors in materials science.

Dendrimer Synthesis: Dendrimers are highly branched, well-defined macromolecules with applications in drug delivery and nanotechnology. nih.gov Polyamidoamine (PAMAM) dendrimers modified with phenylalanine at their termini have been shown to associate effectively with immune cells, including T-cells. nih.govnih.govrsc.org The introduction of this compound onto the surface of a dendrimer could offer several advantages. The bulky Cbz group and the methoxy (B1213986) substituent could modulate the dendrimer's hydrophobicity, self-assembly behavior, and drug-loading capacity. These modifications could fine-tune the dendrimer's interaction with biological membranes and potentially enhance its efficacy as a targeted drug delivery vehicle. nih.gov

Chiral Stationary Phases (CSPs): Chiral chromatography is essential for separating enantiomers, and the development of effective CSPs is a continuous research effort. Phenylalanine and its derivatives are frequently used as chiral selectors in CSPs for high-performance liquid chromatography (HPLC). nih.govnih.govsemanticscholar.org this compound can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a novel CSP. The defined stereochemistry, aromatic ring, and hydrogen-bonding capabilities of the carbamate (B1207046) group provide multiple points of interaction for chiral recognition. The 2-methoxy group's specific position could introduce unique steric and electronic effects, potentially enabling the separation of challenging racemic compounds that are not resolved by existing phenylalanine-based columns. researchgate.net

Table 2: Potential Applications in Materials Science
Application AreaRole of this compoundAnticipated Benefit
Dendrimer-based Drug DeliverySurface modification agent for PAMAM or other dendrimers.Modulates hydrophobicity, drug encapsulation, and cellular interaction for targeted delivery. nih.gov
Chiral Stationary Phases (CSPs)Immobilized chiral selector for HPLC.Provides unique steric and electronic interactions for enhanced enantiomeric separation. nih.govresearchgate.net

Application in Advanced Chemoenzymatic Cascades for Complex Molecule Synthesis

This compound can serve as a valuable chiral building block in such cascades. For instance, a multi-step synthesis could begin with an enzymatic reaction, such as a lipase-catalyzed esterification of the carboxylic acid moiety, followed by a chemical transformation on the phenyl ring. The Cbz protecting group is stable under many enzymatic conditions, allowing for selective modifications at other parts of the molecule.

A hypothetical cascade could involve:

Enzymatic Derivatization: A hydrolase selectively acts on a precursor to form the chiral amino acid core.

Chemical Protection: In situ protection of the amine with benzyl (B1604629) chloroformate to form this compound.

Enzyme-Catalyzed Coupling: A ligase or peptidase couples the Cbz-protected amino acid to another molecule, forming a peptide bond.

Chemical Modification: A subsequent metal-catalyzed cross-coupling reaction modifies the aromatic ring.

This approach allows for the construction of complex, stereochemically defined molecules, such as peptide fragments or pharmaceutical intermediates, in a highly efficient and controlled manner. nih.gov

Development of Photochemical Strategies for Cbz Group Manipulation

The carbobenzyloxy (Cbz) group is a widely used amine protecting group, traditionally removed by methods like catalytic hydrogenolysis. total-synthesis.com However, these conditions are not compatible with certain functional groups, such as alkenes or sulfur-containing residues. This has spurred research into alternative, milder deprotection methods, with photochemical strategies emerging as a powerful option.

Recent studies have demonstrated that the Cbz group can be cleaved using visible light and a suitable photocatalyst. researchgate.netresearchgate.net This process involves the photocatalyst absorbing light and transferring an electron to the Cbz group, initiating a fragmentation cascade that releases the free amine, toluene (B28343), and carbon dioxide. researchgate.net Applying this technology to this compound would offer a highly selective deprotection method that preserves other sensitive functionalities within a complex molecule. The electronic nature of the 2-methoxy substituent may influence the efficiency of this photolytic cleavage, presenting an area for further optimization.

Beyond deprotection, photoredox catalysis can be used for Cbz group manipulation. For example, visible-light-mediated, nickel-catalyzed N-arylation can form a bond between the nitrogen of the Cbz-protected amine and an aryl group. organic-chemistry.orgnih.gov This allows the Cbz group to serve not just as a protecting group but as a reactive handle for further functionalization, expanding the synthetic utility of this compound.

Table 3: Comparison of Cbz Deprotection Methods
MethodConditionsAdvantagesLimitations
Catalytic HydrogenolysisH₂, Pd/C catalyst. total-synthesis.comHigh efficiency, clean byproducts.Incompatible with reducible groups (e.g., alkynes, alkenes, some sulfur compounds).
Photochemical CleavageVisible light, photocatalyst. researchgate.netresearchgate.netExtremely mild conditions, high functional group tolerance, orthogonal to many other protecting groups.Requires specialized photochemical equipment; catalyst optimization may be needed.
Strong Acid (e.g., HBr in Acetic Acid)Harsh acidic conditions.Effective and low cost.Lack of selectivity, not suitable for acid-sensitive substrates.

Machine Learning and AI-Driven Approaches in the Design and Synthesis of this compound Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. mdpi.compreprints.org These computational tools can be applied to the design and synthesis of this compound and its analogs in several ways.

Analog Design and Property Prediction: ML models can be trained to predict the physicochemical and biological properties of molecules. nih.govyoutube.com Researchers can use these models to design a virtual library of this compound analogs with varied substituents on the phenyl ring or modifications to the amino acid backbone. The models can then predict which analogs are most likely to possess desired characteristics, such as improved binding affinity for a biological target or enhanced performance as a chiral selector in a CSP. This in silico screening process allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. youtube.com

Reaction Optimization: AI algorithms can be integrated with automated laboratory systems to optimize reaction conditions. mdpi.com By systematically varying parameters like temperature, solvent, and catalyst concentration and analyzing the results in real-time, an ML model can quickly identify the optimal conditions for synthesizing this compound or its derivatives, maximizing yield and minimizing impurities.

Table 4: Applications of AI/ML in the Development of this compound Analogs
AI/ML ApplicationSpecific TaskPotential Outcome
Retrosynthesis PlanningGenerate and rank synthetic pathways to the target molecule. chemcopilot.comDiscovery of more efficient, cost-effective, and sustainable synthetic routes.
Generative ModelsDesign novel analogs with desired structural features.Creation of new molecules with enhanced properties for materials or pharmaceutical applications.
Predictive ModelingPredict properties (e.g., solubility, bioactivity, chromatographic behavior) of virtual analogs. nih.govPrioritization of high-potential synthetic targets, reducing experimental workload.
Automated Reaction OptimizationSystematically explore reaction space to find optimal synthesis conditions. mdpi.comIncreased reaction yields, purity, and reproducibility.

Q & A

Q. How can researchers confirm the absence of residual catalysts (e.g., Pd from Cbz deprotection) in final products?

  • Methodology :
  • Perform ICP-MS to detect trace metals (detection limit ≤1 ppm).
  • Use scavengers like SiliaBond® thiourea during purification () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.